Methyl 2-propylpiperidine-2-carboxylate hydrochloride
Overview
Description
Preparation Methods
The synthesis of Methyl 2-propylpiperidine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of piperidine with propyl bromide to form 2-propylpiperidine. This intermediate is then reacted with methyl chloroformate to yield Methyl 2-propylpiperidine-2-carboxylate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
Methyl 2-propylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Scientific Research Applications
Methyl 2-propylpiperidine-2-carboxylate hydrochloride is widely used in scientific research due to its unique properties. It is employed in:
Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals.
Organic Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound is utilized in research related to enzyme inhibition and receptor binding.
Industrial Applications: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-propylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 2-propylpiperidine-2-carboxylate hydrochloride can be compared with other similar compounds such as:
Methylphenidate: Known for its use in treating ADHD, Methylphenidate shares a similar piperidine structure but differs in its pharmacological effects and applications.
Methyl 2-ethylpiperidine-2-carboxylate: This compound is structurally similar but has different substituents, leading to variations in its chemical reactivity and applications.
This compound stands out due to its specific combination of properties, making it valuable for a wide range of scientific research applications.
Properties
IUPAC Name |
methyl 2-propylpiperidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSKLKHOQJUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCCN1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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